4-(2-Bromoethanesulfonyl)pyridine
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Overview
Description
4-(2-Bromoethanesulfonyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethanesulfonyl)pyridine typically involves the reaction of pyridine with 2-bromoethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethanesulfonyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can undergo oxidation reactions to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form corresponding sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromo group.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include sulfinyl or sulfhydryl derivatives.
Scientific Research Applications
4-(2-Bromoethanesulfonyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethanesulfonyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromoethanesulfonyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, pyridine, is less reactive compared to 4-(2-Bromoethanesulfonyl)pyridine due to the absence of the bromoethanesulfonyl group.
4-(2-Chloroethanesulfonyl)pyridine: Similar in structure but with a chloro group instead of a bromo group, leading to different reactivity and applications.
4-(2-Iodoethanesulfonyl)pyridine: Another similar compound with an iodo group, which is more reactive than the bromo derivative.
Uniqueness
This compound is unique due to the presence of the bromoethanesulfonyl group, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and industrial applications, offering a balance between reactivity and stability.
Properties
Molecular Formula |
C7H8BrNO2S |
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Molecular Weight |
250.12 g/mol |
IUPAC Name |
4-(2-bromoethylsulfonyl)pyridine |
InChI |
InChI=1S/C7H8BrNO2S/c8-3-6-12(10,11)7-1-4-9-5-2-7/h1-2,4-5H,3,6H2 |
InChI Key |
ITKDQEBQLJRZEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)CCBr |
Origin of Product |
United States |
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